N-Desmethyl Alosetron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Alosetron is a derivative of Alosetron, a potent and selective serotonin 5-HT3 receptor antagonist. It is primarily known for its role in the treatment of irritable bowel syndrome (IBS), particularly in female patients with diarrhea-predominant IBS . This compound has gained attention due to its potential therapeutic and environmental applications.
Scientific Research Applications
N-Desmethyl Alosetron is extensively used in scientific research due to its diverse applications. Some of its key applications include:
Chemistry: Used as a reference material in analytical chemistry and as a starting material for the synthesis of other compounds.
Biology: Studied for its interactions with serotonin receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating gastrointestinal disorders and other conditions.
Industry: Used in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.
Mechanism of Action
Target of Action
N-Desmethyl Alosetron primarily targets the serotonin 5-HT3 receptors . These receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .
Mode of Action
This compound is a potent and selective antagonist of the serotonin 5-HT3 receptor type . The activation of these receptors and the resulting neuronal depolarization affect the regulation of visceral pain, colonic transit, and gastrointestinal secretions, processes that are related to irritable bowel syndrome (IBS) . By blocking these receptors, this compound is able to effectively control IBS .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the modulation of serotonin-sensitive gastrointestinal processes . Since stimulation of 5-HT3 receptors is positively correlated with gastrointestinal motility, this compound’s 5-HT3 antagonism slows the movement of fecal matter through the large intestine, increasing the extent to which water is absorbed, and decreasing the moisture and volume of the remaining waste products .
Pharmacokinetics
The pharmacokinetics of this compound have been studied after single oral doses ranging from 0.05 mg to 16 mg in healthy men . The pharmacokinetics of this compound have also been evaluated in healthy women and men and in patients with IBS after repeated oral doses ranging from 1 mg twice daily to 8 mg twice daily . This compound is cleared by extensive metabolism by cytochrome P450 (CYP) enzymes CYP2C9, CYP3A4, and CYP1A2 .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of pain, abdominal discomfort, urgency, and diarrhea in patients with irritable bowel syndrome . By blocking the 5-HT3 receptors, this compound is able to effectively control these symptoms .
Biochemical Analysis
Biochemical Properties
N-Desmethyl Alosetron interacts with various enzymes and proteins, primarily the serotonin 5-HT3 receptors . As a derivative of Alosetron, it is expected to have similar interactions. The nature of these interactions is primarily antagonistic, meaning it blocks the action of serotonin on the 5-HT3 receptors .
Cellular Effects
Given its similarity to Alosetron, it may influence cell function by modulating serotonin-sensitive gastrointestinal processes . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. As a derivative of Alosetron, it is likely to exert its effects at the molecular level through similar mechanisms. This includes binding interactions with the 5-HT3 receptors, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is reasonable to assume that its effects, stability, and degradation over time would be similar to those of Alosetron .
Metabolic Pathways
This compound is involved in metabolic pathways similar to Alosetron. It is primarily metabolized by cytochrome P450 complex liver enzymes
Transport and Distribution
Given its similarity to Alosetron, it is likely to be transported and distributed in a similar manner .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Alosetron typically involves the demethylation of Alosetron. This process can be achieved through various chemical reactions, including oxidative photocyclisation of N-arylenaminones to indoles . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the demethylation process.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions. The process adheres to Good Manufacturing Practices (GMP) to ensure high purity and quality of the final product. The production capacity can range from kilograms to metric tons, depending on the demand and application.
Chemical Reactions Analysis
Types of Reactions: N-Desmethyl Alosetron undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may yield fully reduced amines.
Comparison with Similar Compounds
N-Desmethyl Alosetron is unique due to its specific interaction with serotonin 5-HT3 receptors. Similar compounds include:
Alosetron: The parent compound, also a 5-HT3 receptor antagonist, used for treating IBS.
Ondansetron: Another 5-HT3 receptor antagonist, primarily used as an antiemetic to prevent nausea and vomiting.
Granisetron: Similar to Ondansetron, used for preventing chemotherapy-induced nausea and vomiting.
Compared to these compounds, this compound offers distinct advantages in terms of its specific receptor interactions and potential therapeutic applications.
Properties
IUPAC Name |
2-[(5-methyl-1H-imidazol-4-yl)methyl]-4,5-dihydro-3H-pyrido[4,3-b]indol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-14(18-9-17-10)8-20-7-6-13-15(16(20)21)11-4-2-3-5-12(11)19-13/h2-5,9,19H,6-8H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGCYMYYQOKECJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.